3-Ethyl-3-methylpyrrolidine

Vue d'ensemble

Description

3-Ethyl-3-methylpyrrolidine is a chemical compound that belongs to the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. Although the provided papers do not directly discuss 3-Ethyl-3-methylpyrrolidine, they do provide insights into the synthesis, properties, and applications of structurally related pyrrolidine derivatives. These insights can be extrapolated to understand the characteristics of 3-Ethyl-3-methylpyrrolidine.

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest due to their applications in pharmaceuticals and materials science. For instance, the synthesis of optically active 3-ethyl and 3-n-propylpyrrolidine was achieved from corresponding succinic acids, and the absolute configurations were assigned . Similarly, a practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine was developed, which is an important intermediate for quinolone antibacterial agents . These methods could potentially be adapted for the synthesis of 3-Ethyl-3-methylpyrrolidine.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can significantly influence their chemical behavior and biological activity. For example, the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one, a compound with anticonvulsant properties, showed considerable differences in their supramolecular organization . This suggests that the molecular structure of 3-Ethyl-3-methylpyrrolidine could also exhibit unique characteristics that affect its function.

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that can modify their structure and properties. The synthesis of 1,2,5-trimethylpyrrolidine and its derivatives demonstrated the use of NMR spectroscopy to distinguish between cis and trans isomers and their different chemical reactivities . This knowledge can be applied to understand the reactivity of 3-Ethyl-3-methylpyrrolidine in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are crucial for their practical applications. The study of ionic liquids containing pyrrolidine rings revealed their viscosities, thermal stability, surface tension, refractive index, pH, and density . Although 3-Ethyl-3-methylpyrrolidine is not an ionic liquid, similar analytical techniques could be used to determine its properties.

Applications De Recherche Scientifique

Antimicrobial Activity

3-Ethyl-3-methylpyrrolidine derivatives have shown promising in vitro antifungal activities. Specifically, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione exhibited significant inhibitory activities against a broad spectrum of fungi, suggesting its potential as a novel fungicide. Quantum chemical investigations further supported the structure-activity relationship of these molecules (Cvetković et al., 2019).

Synthesis and Configuration Analysis

Studies on the synthesis and absolute configuration of 3-ethyl and 3-n-propylpyrrolidine from corresponding succinic acids have been documented. This research is essential for understanding the stereochemical properties of these compounds (Bettoni et al., 1980).

Novel Synthesis Routes

Novel protocols for synthesizing 3-amino-2-methylpyrrolidines have been developed, which involve reductive ring closure and O-deprotection steps. This methodology offers a new approach for synthesizing antipsychotic compounds like emonapride (D’hooghe et al., 2009).

Alkaloid Analysis in Ants

The absolute configuration of 3-methylpyrrolidine alkaloids from ants has been determined. This research contributes to the understanding of natural compounds in insect species and their potential applications (Koob et al., 1997).

Large-Scale Synthesis for Medical Applications

Methods for large-scale synthesis of compounds like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine have been developed. These compounds are important intermediates for pharmaceuticals, particularly quinolone antibacterial agents (Yoshida et al., 1996).

Application in Organotin(IV) Compounds

A novel triphenyltin(IV) compound with 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione has been synthesized and characterized, showing high antiproliferative activity against various tumor cell lines. This indicates its potential in cancer treatment applications (Pantelić et al., 2019).

Electrochemistry and Ionic Liquids

Research on the electrooxidative polymerization of pyrrole in ionic liquids, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, has demonstrated significant improvements in polymerization rate and electroconductivity. This is relevant for developing advanced materials with enhanced electrical properties (Sekiguchi et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

3-ethyl-3-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-7(2)4-5-8-6-7/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEXCXIEVRCDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-3-methylpyrrolidine | |

CAS RN |

34971-67-0 | |

| Record name | 3-ethyl-3-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

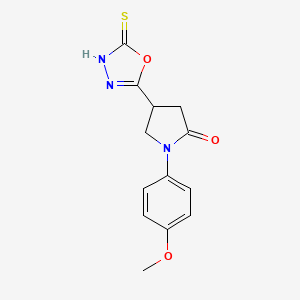

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)

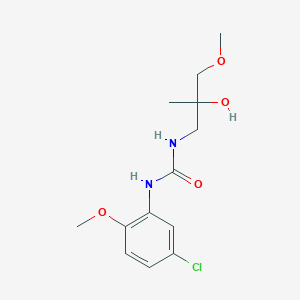

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

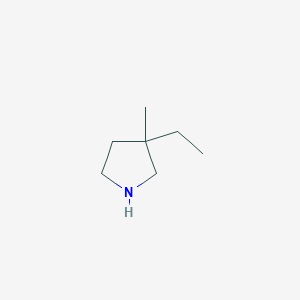

![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)

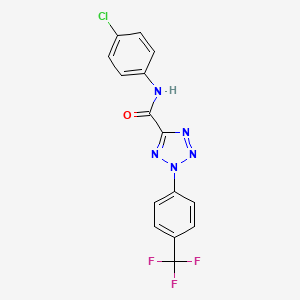

![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)